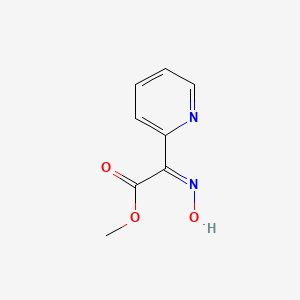

methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate

Description

Structural Characterization of Methyl (2Z)-2-Hydroxyimino-2-Pyridin-2-Ylacetate

Molecular Geometry and Stereochemical Configuration

The compound features a pyridin-2-yl group bonded to a central carbon atom, which is doubly bonded to a hydroxyimino group (-NOH) and singly bonded to a methyl ester (-COOCH₃). The Z configuration denotes that the hydroxyimino and pyridinyl substituents reside on the same side of the double bond, as confirmed by its IUPAC name This compound. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₈H₈N₂O₃ | |

| Molecular weight | 180.16 g/mol | |

| SMILES | COC(=O)/C(=N\O)/C1=CC=CC=N1 | |

| InChIKey | INGNGFMBSDVQRV-YFHOEESVSA-N |

The planarity of the molecule is stabilized by intramolecular hydrogen bonding between the hydroxyimino oxygen and the pyridine nitrogen, forming an S(6) ring motif .

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (DMSO-d₆): Signals at δ 8.39 (d, J = 4.9 Hz, pyridine-H), 7.80–7.36 (m, pyridine-H), 5.02 (s, CH₂), and 3.71 (s, OCH₃).

- ¹³C NMR : Peaks at δ 167.8 (C=O), 152.1 (C=N), and 148.5–120.1 (pyridine carbons).

Infrared (IR) Spectroscopy

- Strong absorption at 1695 cm⁻¹ (C=O stretch) and 1610 cm⁻¹ (C=N stretch).

- Broad band near 3200 cm⁻¹ (O-H stretch of hydroxyimino group).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Crystallographic Analysis and Hydrogen-Bonding Networks

Single-crystal X-ray diffraction reveals a planar molecular geometry (r.m.s. deviation = 0.093 Å) with intermolecular hydrogen bonds forming inversion dimers (O-H⋯O/N). Key crystallographic data:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 6.6161, 24.064, 7.1768 |

| β (°) | 115.463 |

| Hydrogen bond length (Å) | 2.57–2.60 (O-H⋯N) |

These interactions propagate into a three-dimensional network via π-π stacking (interplanar distance: 3.76 Å).

Tautomeric Equilibrium Studies in Solution Phase

The compound exhibits tautomerism between the hydroxyimino form and its oxime tautomer. In polar solvents (e.g., DMSO, methanol), the Z-configured hydroxyimino form dominates due to stabilization by intramolecular hydrogen bonding. In non-polar solvents, minor contributions from the E configuration are observed, as evidenced by NMR chemical shift variations.

| Solvent | Dominant Tautomer | Key Evidence (NMR/UV-Vis) |

|---|---|---|

| DMSO | Z-Hydroxyimino | δ 12.18 (s, OH) |

| Hexane | E-Oxime | λₘₐₓ = 425 nm |

The equilibrium is pH-dependent, with protonation of the pyridine nitrogen shifting the tautomeric preference.

Properties

IUPAC Name |

methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(11)7(10-12)6-4-2-3-5-9-6/h2-5,12H,1H3/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGNGFMBSDVQRV-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NO)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N\O)/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20631673 | |

| Record name | Methyl (2Z)-nitroso(pyridin-2(1H)-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154410-82-9 | |

| Record name | Methyl (2Z)-nitroso(pyridin-2(1H)-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20631673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrosation of Pyridin-2-yl-acetic Acid Methyl Ester

Pyridin-2-yl-acetic acid methyl ester + Sodium nitrite + Acetic acid → this compound

- Dissolve pyridin-2-yl-acetic acid methyl ester (0.66 mmol) in acetic acid (16 mL) at 0 °C with stirring.

- Prepare an aqueous sodium nitrite solution (0.66 mmol in 14 mL water).

- Add the sodium nitrite solution portion-wise to the ester solution while maintaining 0 °C.

- After complete addition, stir the reaction mixture for 40 minutes at room temperature.

- Add water (30 mL) and stir for an additional 1 hour.

- Concentrate the mixture to remove most of the acetic acid.

- Basify the solution to pH 8-9 using aqueous sodium carbonate.

- Extract the product with ethyl acetate (3 times).

- Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.

- Dry the residue in a vacuum oven to obtain the product as an off-white solid.

- Yield reported at 97%, indicating an efficient conversion.

- Product confirmed by mass spectrometry with m/z 181.6 [M + I]^+.

Reaction Conditions Summary:

| Parameter | Condition |

|---|---|

| Temperature | 0 °C during addition, then room temperature |

| Solvent | Acetic acid (AcOH) |

| Reaction Time | 1.67 hours total (including stirring post-addition) |

| pH Adjustment | Basification to pH 8-9 with Na2CO3 |

| Extraction Solvent | Ethyl acetate (EtOAc) |

This method is referenced in patent WO2009/70485 and is considered a standard preparation route for this compound.

Analytical and Research Findings on Preparation

- The nitrosation reaction is sensitive to temperature and pH, requiring low temperature during sodium nitrite addition to avoid side reactions.

- The use of acetic acid as solvent facilitates the nitrosation and stabilizes the intermediate species.

- Basification after reaction completion is critical to neutralize acidic components and to facilitate extraction.

- Drying over MgSO4 and vacuum drying ensures removal of residual moisture and solvents, yielding a pure solid product.

- The (2Z) stereochemistry is favored under these conditions, attributed to the reaction mechanism involving nitrosation and tautomerization steps.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Dissolution | Pyridin-2-yl-acetic acid methyl ester in AcOH at 0 °C | Prepare substrate solution |

| Nitrosation | Addition of aqueous sodium nitrite solution portion-wise at 0 °C | Formation of hydroxyimino group |

| Stirring | 40 min at room temperature | Completion of nitrosation reaction |

| Dilution | Addition of water (30 mL) | Quenching and dilution |

| Concentration | Removal of AcOH under reduced pressure | Preparation for basification |

| Basification | Adjustment to pH 8-9 with Na2CO3 aqueous solution | Neutralization and extraction prep |

| Extraction | Ethyl acetate (3x) | Isolation of organic product |

| Drying | MgSO4 drying and vacuum oven drying | Removal of moisture and solvents |

| Final Product | Off-white solid, 97% yield | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyimino group can undergo oxidation to form nitrile oxides.

Reduction: Reduction of the hydroxyimino group can yield amines.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

Chemistry

Methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate serves as a building block for synthesizing more complex molecules due to its reactivity. It can undergo various chemical reactions, including:

- Oxidation to form nitrile oxides.

- Reduction yielding amines.

- Substitution reactions involving the ester group.

Biology

In biological research, this compound is utilized as:

- A probe to study enzyme mechanisms.

- A ligand in coordination chemistry.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit aldose reductase, an enzyme linked to diabetic complications. In vitro studies have shown significant inhibition with an IC₅₀ value suggesting therapeutic potential in diabetes management.

Medicine

The compound's structural features suggest potential medicinal applications:

- It may act as a precursor for synthesizing pharmaceutical compounds.

- Its modulation of nuclear receptors indicates possible roles in treating metabolic disorders and certain cancers.

Case Study: Antioxidant Properties

Preliminary studies have suggested that this compound exhibits antioxidant properties, providing cellular protection against oxidative stress.

Industry

In industrial applications, this compound could be employed in:

- The production of agrochemicals.

- The synthesis of dyes and specialty chemicals.

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Significant inhibition of aldose reductase; potential for diabetes treatment |

| Antioxidant Properties | Protects cells from oxidative stress |

| Nuclear Receptor Modulation | Influences gene expression related to physiological processes |

| Antimicrobial Activity | Inhibits growth of various bacterial strains at specific concentrations |

Mechanism of Action

The mechanism of action of methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate with structurally related compounds from the evidence, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Core: The pyridine ring in the target compound contrasts with pyrimidine (compound 1) and imidazolinone () systems. Pyridine derivatives often exhibit stronger coordination capabilities with metals, while imidazolinones are tailored for herbicidal activity . Pyrimidine-based compounds (e.g., compound 1) may display varied reactivity due to additional nitrogen atoms and substituents like thietane .

Functional Group Influence: The hydroxyimino group (-NOH) in the target compound can act as a chelating ligand, unlike the thioether or imidazolinone groups in analogs. This group may also confer redox activity or photostability. Ester moieties are common across all compounds, suggesting shared synthetic pathways (e.g., esterification or nucleophilic substitution).

Its pyridine-oxime structure could also serve as a precursor for metal-organic frameworks (MOFs) or pharmaceuticals.

Biological Activity

Methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate, with the CAS number 154410-82-9, is a chemical compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₈H₈N₂O₃

- Molecular Weight : 180.16 g/mol

- Density : 1.26 g/cm³ (predicted)

- Boiling Point : 337.2 ± 34.0 °C (predicted)

- pKa : 7.75 ± 0.50 (predicted) .

This compound exhibits various biological activities that can be attributed to its structural characteristics:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For example, it has shown potential as an inhibitor of aldose reductase, which is significant in the context of diabetes complications .

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant properties, which can protect cells from oxidative stress and related damage.

- Modulation of Nuclear Receptors : Research indicates that this compound may act as a modulator of nuclear receptors, influencing gene expression related to various physiological processes .

In Vitro Studies

Several in vitro studies have investigated the biological activity of this compound:

- Aldose Reductase Inhibition : In a study assessing the inhibitory effects on aldose reductase, this compound displayed significant inhibition with an IC₅₀ value indicating its potential as a therapeutic agent for diabetic complications .

Pharmacological Applications

The compound's modulation of nuclear receptor activity suggests potential applications in treating diseases linked to these pathways, such as certain cancers and metabolic disorders .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It was tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for methyl (2Z)-2-hydroxyimino-2-pyridin-2-ylacetate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions between pyridine-2-ylacetate derivatives and hydroxylamine under controlled pH and temperature. For example, similar esters (e.g., ethyl 2-(6-methylpyridin-2-yl)acetate) are synthesized using nucleophilic substitution or esterification reactions with catalysts like sulfuric acid . Optimization involves varying solvents (e.g., methanol, DMF), reaction times, and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures intermediate purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and stereochemistry of the compound?

- Methodology :

- NMR : Analyze - and -NMR for characteristic peaks: the pyridin-2-yl group shows aromatic protons at δ 7.5–8.5 ppm, while the hydroxyimino group (N–OH) appears as a broad singlet near δ 9–10 ppm. NOESY can confirm Z/E configuration by spatial proximity of substituents .

- IR : Look for stretching vibrations of C=O (~1700 cm) and N–O (~1550 cm) .

- MS : ESI-MS can confirm molecular weight (calc. for CHNO: 194.07) and fragmentation patterns .

Q. What analytical methods are suitable for distinguishing Z/E isomers of the hydroxyimino group?

- Methodology : X-ray crystallography via SHELXL refinement provides definitive stereochemical assignments . Alternatively, use -NMR coupling constants (e.g., vicinal coupling in Z-isomers) or computational methods (DFT) to compare energy-minimized structures with experimental data .

Q. How should stability and storage conditions be optimized for this compound?

- Methodology : Conduct accelerated stability studies under varying temperatures, humidity, and light exposure. HPLC purity assays and Karl Fischer titration monitor degradation (e.g., hydrolysis of ester or oxime groups). Store in airtight containers at −20°C under inert gas (N) to prevent oxidation .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic cycles or as a synthetic intermediate?

- Methodology : Employ kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., -tracing) to track intermediates. For catalytic applications (e.g., asymmetric synthesis), use chiral HPLC or circular dichroism (CD) to assess enantioselectivity. Computational modeling (DFT) identifies transition states and activation barriers .

Q. What strategies enhance stereoselectivity in derivatives of this compound?

- Methodology : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) or employ asymmetric catalysis (e.g., organocatalysts or metal-ligand complexes). Monitor diastereomeric ratios via -NMR or chiral GC/MS. For example, palladium-catalyzed cross-coupling reactions can bias stereochemistry .

Q. How can computational chemistry predict the compound’s reactivity or interactions in biological systems?

- Methodology : Use molecular docking (AutoDock, Schrödinger) to model binding affinities with target proteins (e.g., enzymes or receptors). DFT calculations (Gaussian, ORCA) predict frontier molecular orbitals (HOMO/LUMO) for redox behavior. MD simulations assess solvation effects and conformational stability .

Q. What experimental designs are effective for evaluating the compound’s biological activity and toxicity?

- Methodology :

- In vitro : Perform dose-response assays (e.g., IC) against cell lines, with controls for cytotoxicity (MTT assay). Use fluorescence-based probes to study membrane permeability or intracellular localization .

- In vivo : Administer in model organisms (e.g., zebrafish or rodents) with pharmacokinetic profiling (plasma half-life, bioavailability). Histopathology and biomarker analysis (e.g., liver enzymes) assess toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.